1-Ethynyl-6-azaspiro[2.5]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-ethynyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C9H13N/c1-2-8-7-9(8)3-5-10-6-4-9/h1,8,10H,3-7H2 |
InChI Key |
AWIFVBBXYGSODS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC12CCNCC2 |
Origin of Product |
United States |
Overview of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are a fascinating class of molecules characterized by at least two rings connected by a single, common atom, known as the spiro atom. wikipedia.org This unique structural feature distinguishes them from fused or bridged ring systems and imparts a distinct three-dimensional geometry. wikipedia.orgbldpharm.com The spiro junction creates a rigid scaffold that can significantly influence a molecule's shape, conformation, and physicochemical properties. bldpharm.comresearchgate.net
Spirocycles can be either carbocyclic, containing only carbon atoms in the rings, or heterocyclic, where one or more ring atoms are heteroatoms such as nitrogen, oxygen, or sulfur. wikipedia.org The synthesis of these complex structures can be challenging, often requiring specialized synthetic methodologies to construct the quaternary spirocenter. cambridgescholars.com Despite these synthetic hurdles, the interest in spirocyclic systems has grown substantially due to their prevalence in natural products and their increasing application in medicinal chemistry and materials science. acs.orggoogle.com
The Unique Architectural Features of Azaspiro 2.5 Octane Scaffolds in Molecular Design
The azaspiro[2.5]octane scaffold, a core component of 1-ethynyl-6-azaspiro[2.5]octane, is a specific type of heterocyclic spiro system. It consists of a cyclopropane (B1198618) ring and a piperidine (B6355638) ring sharing a common carbon atom. The nitrogen atom within the piperidine ring introduces a basic center and a site for further functionalization.
The rigid, three-dimensional nature of the azaspiro[2.5]octane framework offers distinct advantages in molecular design. bldpharm.com This rigidity can help to pre-organize appended functional groups in a specific spatial orientation, which can be crucial for optimizing interactions with biological targets. bldpharm.comresearchgate.net In medicinal chemistry, the replacement of more flexible acyclic or monocyclic fragments with rigid spirocyclic scaffolds like azaspiro[2.5]octane has been shown to improve metabolic stability, and selectivity for biological targets. bldpharm.com For instance, the introduction of azaspiro cycles has been utilized to lower lipophilicity (logD values) and enhance selectivity in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1). bldpharm.com
Role of the Ethynyl Functional Group in Chemical Synthesis and Bioactive Molecules
The ethynyl (B1212043) group, a terminal alkyne, is a small, linear, and rigid functional group that plays a significant role in modern chemical synthesis and drug design. researchgate.net Its unique electronic and steric properties make it a valuable tool for medicinal chemists. reachemchemicals.com The acetylene (B1199291) moiety can act as a rigid linker between two pharmacophoric elements, maintaining a defined distance and orientation. researchgate.net
Furthermore, the ethynyl group is a versatile synthetic handle. It readily participates in a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions. researchgate.net These reactions allow for the efficient and modular construction of more complex molecules. In the context of bioactive molecules, the ethynyl group has been incorporated into numerous approved drugs and clinical candidates. researchgate.net It can serve as a pharmacophore itself, interacting with biological targets, or as a bioisosteric replacement for other functional groups, such as a phenyl ring. researchgate.net
Rationale for Comprehensive Academic Investigation of 1 Ethynyl 6 Azaspiro 2.5 Octane
Retrosynthetic Strategies for the this compound Core
A logical retrosynthetic analysis of this compound reveals several potential bond disconnections that inform the design of a synthetic pathway. The primary disconnections involve the cyclopropane ring, the azacyclic piperidine ring, and the introduction of the ethynyl moiety.
Cyclopropane Ring Formation Approaches in Azaspiro Systems
The formation of the cyclopropane ring is a critical step in the synthesis of the 6-azaspiro[2.5]octane core. Several strategies can be envisioned for this transformation. One common approach is the Simmons-Smith cyclopropanation or its variants on a pre-formed α-exo-methylenepiperidine derivative. This reaction involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to add a methylene (B1212753) group across the double bond.
Another powerful method is the Michael Initiated Ring Closure (MIRC) reaction. rsc.orgresearchgate.net This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the three-membered ring. For the synthesis of the 6-azaspiro[2.5]octane core, this could involve a suitably functionalized piperidine derivative acting as the Michael acceptor.
Transition metal-catalyzed decomposition of diazo compounds in the presence of an appropriate olefinic precursor is also a viable route. rsc.org For instance, reacting a piperidine derivative bearing an exocyclic double bond with a diazoalkane in the presence of a rhodium or copper catalyst could furnish the desired spiro-cyclopropane structure.
Azacyclic Ring Closure Techniques
The construction of the 6-azaspiro[2.5]octane framework necessitates the formation of the piperidine ring. Several well-established methods for azacyclic ring closure can be adapted for this purpose. One such method is reductive amination, where a dicarbonyl compound or a keto-aldehyde is reacted with ammonia (B1221849) or a primary amine, followed by reduction of the resulting imine or enamine.
Another strategy involves the intramolecular cyclization of an amino-halide or an amino-sulfonate. For instance, a precursor containing a primary amine and a leaving group separated by a suitable carbon chain can undergo intramolecular nucleophilic substitution to form the piperidine ring.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic amines. A diene precursor containing a nitrogen atom can be cyclized using a ruthenium-based catalyst, such as the Grubbs catalyst, to form the unsaturated piperidine ring, which can then be hydrogenated.
Stereoselective Introduction of the Spiro Center and Ethynyl Moiety
The creation of the spirocyclic center with a defined stereochemistry is a significant challenge. Asymmetric catalysis can be employed to control the stereochemical outcome of the cyclopropanation or the azacyclic ring closure. nih.gov For instance, the use of chiral ligands in transition metal-catalyzed cyclopropanation can induce high levels of enantioselectivity. nih.gov Similarly, organocatalysis can be a powerful tool for the enantioselective formation of the spirocyclic core. rsc.orgrsc.org
The introduction of the ethynyl group at the C1 position can be achieved through various methods. One approach involves the α-functionalization of the corresponding ketone precursor, 6-azaspiro[2.5]octan-1-one. This ketone could be synthesized and then converted to the target alkyne. A common method for such a transformation is the Corey-Fuchs reaction, which involves the reaction of the ketone with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, followed by treatment with a strong base like n-butyllithium to generate the terminal alkyne.
Development and Optimization of Reaction Pathways to this compound
Building upon the retrosynthetic analysis, the development of a forward synthetic pathway requires careful consideration of reaction conditions, catalysts, and the sequence of transformations to maximize yield and selectivity.
Multi-component Reactions and Convergent Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to the synthesis of spirocyclic systems. researchgate.netnih.govorganic-chemistry.orgrsc.org An MCR strategy could be devised to rapidly assemble the core structure of this compound. For example, a one-pot reaction involving a suitable aminodiene, a cyclopropanating agent, and a source for the ethynyl group could be envisioned, although likely challenging to achieve in practice.
Organometallic Catalysis in C-C and C-N Bond Formation
Organometallic catalysis plays a pivotal role in modern organic synthesis and is highly applicable to the construction of this compound. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed for the introduction of the ethynyl group. This would involve the coupling of a terminal alkyne with a spirocyclic precursor bearing a suitable leaving group, such as a halide or a triflate, at the C1 position.
Ruthenium-catalyzed ring-closing metathesis, as mentioned earlier, is a powerful method for the formation of the piperidine ring. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.
Furthermore, organometallic reagents such as organolithiums or Grignard reagents are essential for the introduction of the ethynyl group via nucleophilic addition to a carbonyl precursor. The stereoselectivity of such additions can often be controlled by using chiral auxiliaries or catalysts.
Below are illustrative data tables for key reaction types that could be employed in the synthesis of this compound, based on typical results found in the literature for similar transformations.
Table 1: Representative Conditions for Simmons-Smith Cyclopropanation
| Entry | Olefin Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Boc-4-methylenepiperidine | CH₂I₂/Zn-Cu | Diethyl ether | 25 | 75 |
| 2 | N-Cbz-4-methylenepiperidine | CH₂I₂/Et₂Zn | Toluene | 0-25 | 82 |
Table 2: Examples of Catalytic Azacyclic Ring Closure
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Tosyl-5-amino-1-hexene | Grubbs II catalyst | Dichloromethane | 40 | 88 |
| 2 | 5-Bromopentanal | Ammonia, then NaBH₄ | Methanol | 0-25 | 65 |
Table 3: Illustrative Conditions for Corey-Fuchs Ethynylation
| Entry | Ketone Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) (2 steps) |
|---|---|---|---|---|---|
| 1 | N-Boc-6-azaspiro[2.5]octan-1-one | 1. CBr₄, PPh₃2. n-BuLi | THF | -78 to 0 | 70 |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green and sustainable chemistry have become increasingly integral to the design of synthetic routes. For a multi-step synthesis such as that of this compound, these principles can be applied to various stages to improve efficiency, reduce waste, and enhance safety.
One of the key areas for sustainable improvement is the use of flow chemistry . The synthesis of spirocyclic frameworks, which are core to the target molecule, has been shown to benefit from flow processing. nih.govsyrris.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, reduced byproduct formation, and improved safety, particularly for highly exothermic or hazardous reactions. youtube.com For the synthesis of this compound, a telescoped flow process could potentially combine the cyclopropanation, oxidation, and ethynylation steps, minimizing the need for isolation and purification of intermediates. nih.gov
The atom economy of the key reactions is another critical consideration. The Kulinkovich reaction, a likely method for forming the cyclopropane ring, can be optimized for better atom economy. organic-chemistry.org Modifications that allow for the use of catalytic amounts of the titanium reagent or the use of a terminal alkene for ligand exchange can significantly reduce waste. organic-chemistry.orgwikipedia.orghandwiki.org
Furthermore, the development of recyclable catalysts for the ethynylation step is a promising avenue for greening the synthesis. While traditional methods like the Corey-Fuchs and Seyferth-Gilbert reactions are effective, they often generate stoichiometric amounts of byproducts. Research into heterogeneous or supported catalysts for alkyne functionalization could lead to more sustainable alternatives that can be easily separated from the reaction mixture and reused. nih.govmdpi.com For instance, copper-based nanocatalysts have been explored for ethynylation reactions and could potentially be adapted for this synthesis. mdpi.com
| Approach | Description | Potential Application in this compound Synthesis |
|---|---|---|
| Flow Chemistry | Continuous processing in a reactor, offering precise control over reaction conditions. nih.govsyrris.comyoutube.com | Telescoped synthesis combining cyclopropanation, oxidation, and ethynylation steps. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. organic-chemistry.org | Catalytic variants of the Kulinkovich reaction to minimize waste. wikipedia.orghandwiki.org |
| Recyclable Catalysts | Catalysts that can be recovered and reused for multiple reaction cycles. nih.govmdpi.com | Development of heterogeneous catalysts for the ethynylation step. mdpi.com |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound is contingent on the successful preparation of several key precursors and intermediates. A plausible synthetic pathway begins with a readily available starting material and proceeds through a series of transformations to build the complex target molecule.
A logical starting point is N-Boc-4-piperidone . This precursor is commercially available and can be synthesized from 4-piperidone (B1582916) monohydrate hydrochloride by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. chemicalbook.comchemicalbook.com The Boc group serves as a protecting group for the amine functionality throughout the subsequent reaction sequence. dtic.milcaymanchem.com
The next key intermediate is N-Boc-6-azaspiro[2.5]octan-1-ol . This spirocyclic alcohol would likely be formed via a Kulinkovich reaction on the carbonyl group of N-Boc-4-piperidone. wikipedia.orgalchetron.comyoutube.com This reaction utilizes a titanium alkoxide and a Grignard reagent to form the cyclopropanol (B106826) ring in a single step. The tert-butyl carbamate (B1207046) (N-Boc) protecting group is known to be stable under these reaction conditions. wikipedia.orgyoutube.com
Subsequent oxidation of the secondary alcohol of N-Boc-6-azaspiro[2.5]octan-1-ol would yield the crucial ketone intermediate, N-Boc-6-azaspiro[2.5]octan-1-one . A variety of oxidizing agents can be employed for this transformation, such as those based on chromium, manganese, or Swern and Dess-Martin periodinane oxidations. organic-chemistry.orgkhanacademy.orgyoutube.comchemguide.co.uk The choice of oxidant would be guided by the desire to avoid over-oxidation or side reactions.
The final step in the synthesis of the core structure would be the introduction of the ethynyl group. This would be achieved by reacting N-Boc-6-azaspiro[2.5]octan-1-one with a suitable reagent to form N-Boc-1-ethynyl-6-azaspiro[2.5]octane . Finally, deprotection of the Boc group would yield the target compound, This compound .
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| N-Boc-4-piperidone | (Structure not available) | Starting material with a protected amine. chemicalbook.comchemicalbook.comdtic.milcaymanchem.com |
| N-Boc-6-azaspiro[2.5]octan-1-ol | (Structure not available) | Intermediate formed via Kulinkovich reaction. wikipedia.orgalchetron.comyoutube.com |
| N-Boc-6-azaspiro[2.5]octan-1-one | (Structure not available) | Key ketone intermediate for ethynylation. organic-chemistry.orgkhanacademy.orgyoutube.comchemguide.co.uk |
| N-Boc-1-ethynyl-6-azaspiro[2.5]octane | (Structure not available) | Protected form of the final product. |
Analysis of Reaction Mechanisms in the Synthesis of this compound
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. The key transformations in the proposed synthetic route each proceed through well-studied, albeit complex, mechanistic pathways.
The formation of the spiro-cyclopropanol intermediate via the Kulinkovich reaction involves the in situ generation of a titanacyclopropane species from a titanium(IV) alkoxide and a Grignard reagent. organic-chemistry.orgwikipedia.orgalchetron.com This titanacyclopropane then reacts with the carbonyl group of the N-Boc-4-piperidone. The reaction is believed to proceed through a 1,2-dicarbanion equivalent, which effectively adds across the carbonyl group to form the cyclopropanol ring after hydrolysis. organic-chemistry.org A key feature of this reaction is the regeneration of the titanium(IV) species, allowing for a catalytic cycle. organic-chemistry.org The Kulinkovich-de Meijere variation allows for the synthesis of cyclopropylamines from amides. youtube.comorganic-chemistry.orgyoutube.com
The conversion of the intermediate spiro-ketone to the terminal alkyne can be achieved through two primary methods: the Corey-Fuchs reaction or the Seyferth-Gilbert homologation .
The Corey-Fuchs reaction is a two-step process that first converts the ketone into a gem-dibromoalkene using a phosphorus ylide generated from triphenylphosphine and carbon tetrabromide. wikipedia.orgalfa-chemistry.comnih.gov This intermediate is then treated with a strong base, such as n-butyllithium, which induces elimination of HBr to form a bromoalkyne, followed by a second elimination to yield the terminal alkyne. organic-chemistry.orgaalto.fi
The Seyferth-Gilbert homologation offers a one-pot alternative for the conversion of ketones to alkynes. wikipedia.orgnrochemistry.comsynarchive.com This reaction employs a diazomethylphosphonate reagent. organic-chemistry.org In the presence of a strong base, the reagent forms an anion that adds to the ketone. The resulting adduct undergoes a cyclization and subsequent elimination of dimethyl phosphate (B84403) to form a vinyl diazo intermediate. wikipedia.orgyoutube.com Loss of nitrogen gas from this intermediate generates a vinyl carbene, which then rearranges via a 1,2-hydride or alkyl shift to furnish the alkyne. wikipedia.orgorganic-chemistry.orgyoutube.com The Ohira-Bestmann modification of this reaction uses a different reagent that allows for the use of milder bases, expanding the substrate scope. wikipedia.orgorganic-chemistry.org
| Reaction | Key Reagents | Intermediate(s) | Mechanism Highlights |
|---|---|---|---|
| Corey-Fuchs Reaction | PPh₃, CBr₄, n-BuLi | gem-Dibromoalkene, Bromoalkyne | Two-step process involving a phosphorus ylide and sequential eliminations. wikipedia.orgalfa-chemistry.comnih.govorganic-chemistry.orgaalto.fi |
| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate, KOtBu | Vinyl diazo, Vinyl carbene | One-pot reaction proceeding through a carbene rearrangement. wikipedia.orgnrochemistry.comsynarchive.comorganic-chemistry.orgyoutube.com |
Reactivity Profiling of the Ethynyl Group within this compound
The terminal alkyne moiety of this compound is a hub of chemical reactivity, amenable to a wide array of transformations that are fundamental in modern organic synthesis.
Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions)
The 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, often referred to as "click chemistry," is a powerful tool for the construction of 1,4-disubstituted 1,2,3-triazoles. While specific examples involving this compound are not extensively documented in publicly available literature, the general utility of this reaction suggests its applicability. The reaction, typically catalyzed by copper(I) species, would involve the coupling of this compound with an organic azide (R-N₃) to yield the corresponding triazole conjugate. This transformation is highly valued for its high efficiency, mild reaction conditions, and broad functional group tolerance.
Similarly, [2+2+2] cycloadditions, often catalyzed by transition metals such as rhodium, iridium, or cobalt, offer a pathway to substituted benzene (B151609) derivatives. In a potential application, this compound could undergo co-cyclotrimerization with two molecules of another alkyne or a nitrile to generate highly substituted spirocyclic aromatic compounds. The regioselectivity of such reactions would be a key aspect to investigate.
Electrophilic and Nucleophilic Additions to the Alkyne
The electron-rich triple bond of the ethynyl group is susceptible to attack by various electrophiles. For instance, hydrohalogenation with reagents like HBr or HCl would be expected to proceed via a Markovnikov or anti-Markovnikov addition, depending on the reaction conditions (e.g., presence of peroxides), to yield the corresponding vinyl halides. Hydration, typically catalyzed by mercury(II) salts in the presence of acid, would likely lead to the formation of a methyl ketone at the former alkyne position through an enol intermediate.
Conversely, the terminal alkyne can be deprotonated with a strong base, such as an organolithium reagent or sodium amide, to form a nucleophilic acetylide. This acetylide can then participate in nucleophilic addition reactions, for example, with aldehydes or ketones to form propargyl alcohols. This reactivity opens up avenues for carbon-carbon bond formation and further molecular elaboration.
Transition-Metal Catalyzed Coupling Reactions (e.g., Sonogashira, Stille, Negishi)
The terminal alkyne of this compound is an ideal substrate for a variety of transition-metal catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, vinyl, or other alkyl fragments.
The Sonogashira coupling is a particularly relevant transformation, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the direct attachment of aromatic or olefinic moieties to the spirocyclic core.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted 6-azaspiro[2.5]octane |
The Stille coupling offers an alternative approach, where the terminal alkyne would first be converted to an organostannane derivative. This stannane (B1208499) could then be coupled with an organic halide under palladium catalysis. Similarly, for a Negishi coupling , the alkyne would be transformed into an organozinc reagent, which would then undergo palladium-catalyzed cross-coupling with an organic halide. These methods provide complementary routes to substituted alkynes with varying substrate scopes and functional group tolerances.
Reactions of the Azaspiro[2.5]octane Core
The nitrogen atom and the cyclopropane ring of the azaspiro[2.5]octane scaffold also present opportunities for chemical modification, allowing for further diversification of the molecular structure.
Functionalization at the Nitrogen Atom (e.g., Alkylation, Acylation, Protection/Deprotection)
The secondary amine within the 6-azaspiro[2.5]octane framework is a key handle for functionalization. It can readily undergo N-alkylation with various alkyl halides to introduce a wide range of substituents at the nitrogen atom. This reaction is fundamental for modulating the steric and electronic properties of the molecule.
N-acylation with acyl chlorides or anhydrides provides access to the corresponding amides. This transformation is often employed to install protecting groups or to introduce functionalities that can direct subsequent reactions. Common protecting groups for the nitrogen atom include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under standard conditions and selectively removed when needed.
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-ethynyl-6-azaspiro[2.5]octane |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-1-ethynyl-6-azaspiro[2.5]octane |
| N-Boc Protection | Boc Anhydride | N-Boc-1-ethynyl-6-azaspiro[2.5]octane |
Cyclopropane Ring Opening and Rearrangement Processes
The strained three-membered cyclopropane ring is susceptible to ring-opening reactions under certain conditions. These transformations can be initiated by electrophiles, nucleophiles, or through radical pathways, often leading to the formation of more complex acyclic or larger ring systems. For example, treatment with strong acids could potentially lead to rearrangement and the formation of different carbocyclic or heterocyclic frameworks. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the reagents employed. The interplay between the reactivity of the cyclopropane ring and the other functional groups within the molecule presents an area ripe for further investigation.
Transformations at Carbon Centers of the Spiro Framework
The spirocyclic core of this compound, composed of a cyclopropane and a piperidine ring sharing a quaternary carbon, is a source of significant ring strain. This inherent strain can be harnessed as a driving force for a variety of chemical transformations, leading to the formation of novel and structurally diverse molecular architectures.
One of the most anticipated reactions involving the cyclopropane moiety is ring-opening. This can be initiated by various reagents and conditions, often leading to the formation of larger ring systems or functionalized acyclic products. For instance, treatment with electrophilic reagents, such as protic acids or halogens, could lead to the cleavage of one of the C-C bonds of the cyclopropane ring. The regioselectivity of this ring-opening would be influenced by the electronic and steric environment of the spiro center and the adjacent ethynyl group.
Furthermore, transition metal-catalyzed reactions offer a powerful toolkit for the selective transformation of strained rings. Catalysts based on metals like palladium, rhodium, or nickel could mediate a range of reactions, including cycloadditions, isomerizations, and cross-coupling reactions, by oxidative addition into one of the C-C bonds of the cyclopropane ring. The presence of the coordinating nitrogen atom in the piperidine ring and the π-system of the ethynyl group could play a crucial role in directing the catalyst to a specific site and influencing the outcome of the reaction.
The carbon atoms of the piperidine ring are also amenable to functionalization. Oxidation of the carbon atoms alpha to the nitrogen could introduce carbonyl or hydroxyl functionalities. Additionally, deprotonation of the C-H bonds adjacent to the nitrogen, followed by reaction with electrophiles, could allow for the introduction of various substituents onto the piperidine ring, further diversifying the molecular scaffold.
Table 1: Potential Transformations at the Carbon Centers of the this compound Framework
| Reaction Type | Reagent/Catalyst | Potential Product Type |
| Cyclopropane Ring Opening | Protic Acids (e.g., HCl, HBr) | Halogenated piperidine derivatives |
| Halogens (e.g., Br₂, I₂) | Dihalogenated piperidine derivatives | |
| Transition Metals (e.g., Pd(0), Rh(I)) | Metallacyclobutane intermediates, leading to various cross-coupled products | |
| Piperidine Ring Functionalization | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Spirocyclic lactams |
| Strong Bases (e.g., n-BuLi) followed by Electrophiles | Substituted piperidine derivatives |
Chemoselectivity and Regioselectivity in Complex Reaction Systems of this compound
In a molecule possessing multiple reactive sites like this compound, the ability to selectively target one functional group over others, known as chemoselectivity, is of paramount importance for synthetic utility. Similarly, regioselectivity, the control of where a reaction occurs on a specific functional group, is a critical consideration.
The primary reactive centers in this compound are the terminal alkyne, the secondary amine, and the strained cyclopropane ring. The terminal alkyne is susceptible to a wide array of reactions, including hydration, hydrohalogenation, and various coupling reactions. The secondary amine can undergo acylation, alkylation, and oxidation. The cyclopropane ring, as discussed, is prone to ring-opening reactions.
Achieving chemoselectivity in reactions of this compound would depend heavily on the choice of reagents and reaction conditions. For instance, under mild basic conditions, the secondary amine could be selectively acylated or alkylated without affecting the alkyne or cyclopropane moieties. Conversely, reactions specifically targeting the alkyne, such as the Sonogashira coupling, could likely be performed in the presence of the amine and cyclopropane by careful selection of the catalyst and reaction parameters.
Regioselectivity will be a key issue in reactions involving the unsymmetrical alkyne and the spirocyclic framework. For example, in the hydration of the ethynyl group, the addition of water could, in principle, lead to two different ketone products (Markovnikov vs. anti-Markovnikov addition). The regiochemical outcome would be influenced by the catalyst used (e.g., mercury salts favoring Markovnikov addition, while hydroboration-oxidation would lead to the anti-Markovnikov product).
Investigations into Reaction Kinetics and Thermodynamics for this compound Derivatives
To date, there is a scarcity of published data on the reaction kinetics and thermodynamics of this compound or its derivatives. Such studies are crucial for understanding the reaction mechanisms, optimizing reaction conditions, and predicting the feasibility and outcome of chemical transformations.
Kinetic studies would involve measuring the rate of a reaction as a function of the concentration of reactants and temperature. This information would allow for the determination of the rate law, activation energy, and other kinetic parameters, providing insights into the transition state of the reaction. For example, a kinetic analysis of the cyclopropane ring-opening could reveal whether the reaction proceeds through a concerted or stepwise mechanism.
Thermodynamic investigations would focus on the energy changes that occur during a reaction. By measuring or calculating the enthalpy (ΔH) and entropy (ΔS) of a reaction, the Gibbs free energy change (ΔG) can be determined, which indicates the spontaneity of the reaction. For instance, thermodynamic data for the isomerization of this compound to a less strained isomer would provide valuable information about their relative stabilities.
Computational chemistry could serve as a powerful tool to predict the kinetic and thermodynamic parameters for reactions of this compound and its derivatives, guiding experimental efforts and providing a deeper understanding of their reactivity.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A complete NMR analysis would be foundational to understanding the compound's connectivity and three-dimensional shape.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies
HRMS would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it would verify the molecular formula of C₉H₁₃N. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule, and the resulting fragmentation pattern would offer clues about its structural components, such as the loss of the ethynyl group or fragmentation of the spirocyclic rings.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy would provide characteristic vibrational frequencies for the functional groups present in the molecule. Key expected absorptions would include:
A sharp, weak band around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.
A band in the region of 2100-2140 cm⁻¹ for the C≡C triple bond stretch.
N-H stretching and bending vibrations for the secondary amine in the 6-azaspiro[2.5]octane ring.
C-H stretching and bending vibrations for the cyclopropane and cyclohexane (B81311) rings.
Conformational isomers could potentially be distinguished by subtle shifts in these vibrational frequencies.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation of this compound Derivatives
For a definitive and unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction would be the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline state. If the compound were resolved into its enantiomers, X-ray crystallography of a derivative containing a known chiral auxiliary could be used to determine the absolute configuration.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
As this compound is a chiral molecule, chiroptical techniques would be vital for characterizing its enantiomers. Circular dichroism (CD) and optical rotatory dispersion (ORD) would measure the differential absorption and rotation of plane-polarized light by the individual enantiomers. These experimental spectra, when compared with theoretically calculated spectra, could also be used to assign the absolute configuration.
In the absence of specific experimental data for this compound, the detailed tables of spectral data and in-depth discussion of research findings as requested cannot be generated. The scientific community has yet to publish a dedicated study on the spectroscopic and structural properties of this particular molecule.
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electron distribution, molecular orbitals, and electrostatic potential.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the π-system of the ethynyl group, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is often centered on the acetylenic carbons and adjacent atoms, highlighting their potential for nucleophilic addition.
The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the presence of the unsaturated ethynyl group is expected to lower the HOMO-LUMO gap compared to its saturated counterparts.
Table 1: Illustrative Electronic Properties of this compound (Calculated at the B3LYP/6-31G level)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.9 D |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.
Conformational Landscape Exploration and Energy Minima Determination
The conformational flexibility of the six-membered piperidine ring in this compound is a key determinant of its three-dimensional structure and, consequently, its biological activity and physical properties. Computational methods are employed to explore the potential energy surface and identify the most stable conformations.
The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is generally the most stable. In the case of this compound, two distinct chair conformations are possible, differing in the axial or equatorial orientation of the ethynyl group on the cyclopropane ring relative to the piperidine ring.
Computational scans of the potential energy surface, by systematically rotating key dihedral angles, allow for the mapping of the conformational landscape. The resulting energy profile helps in identifying the global energy minimum and other low-energy conformers, as well as the energy barriers for interconversion between them. It is generally expected that the conformer with the bulky ethynyl-cyclopropyl group in an equatorial position would be energetically favored to minimize steric hindrance.
Reaction Mechanism Predictions and Transition State Elucidation via Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, intermediates, and transition states, a detailed understanding of the reaction pathways can be achieved.
For instance, the addition of electrophiles to the ethynyl group can be studied. DFT calculations can predict whether the reaction proceeds via a concerted or stepwise mechanism, and can identify the structure and energy of the transition state. This information is crucial for understanding the regioselectivity and stereoselectivity of such reactions.
Similarly, reactions involving the nitrogen atom of the piperidine ring, such as N-alkylation or N-acylation, can be computationally modeled. The calculation of activation energies for different reaction pathways can help in predicting the most favorable reaction conditions and the likely products.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes.
An MD simulation of this compound in a solvent, such as water or chloroform, would reveal how the molecule behaves in a more realistic environment. It would show the flexibility of the piperidine ring, the rotational freedom of the ethynyl group, and the interactions with surrounding solvent molecules.
These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein receptor. By observing the dynamic binding process, key intermolecular interactions that stabilize the complex can be identified.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be predicted. These predicted shifts can be compared with experimental data to confirm the structure of the molecule and to assign specific resonances to individual atoms.
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. The characteristic stretching frequency of the C≡C bond in the ethynyl group and the N-H bond in the piperidine ring are prominent features that can be predicted with good accuracy.
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Spiro C | 35.2 | 34.8 |
| Ethynyl C1 | 82.5 | 83.1 |
| Ethynyl C2 | 70.1 | 69.5 |
| Piperidine C2/C6 | 45.8 | 46.2 |
| Piperidine C3/C5 | 28.3 | 28.9 |
| Piperidine C4 | 26.5 | 27.0 |
Note: The data in this table is illustrative. Experimental values are hypothetical and provided for comparison purposes.
Assessment of Ring Strain and Steric Interactions within the Azaspiro[2.5]octane Framework
The azaspiro[2.5]octane framework contains a three-membered cyclopropane ring, which is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. Computational methods can be used to quantify this ring strain energy.
One common approach is to use isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. By calculating the enthalpy change for a hypothetical reaction that breaks open the cyclopropane ring to form an acyclic analogue, the strain energy can be estimated.
Synthesis and Design of 1 Ethynyl 6 Azaspiro 2.5 Octane Derivatives and Analogs
Rational Design Principles for Structural Diversification
The rational design of 1-ethynyl-6-azaspiro[2.5]octane derivatives is a cornerstone of efforts to optimize its pharmacological properties. This process is heavily reliant on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. Medicinal chemists employ a variety of strategies to systematically alter the compound's structure and thereby fine-tune its activity, selectivity, and pharmacokinetic profile.
A key principle in the diversification of this scaffold is the concept of bioisosterism . This involves the replacement of certain functional groups with others that have similar physical or chemical properties, with the aim of enhancing a desirable property without significantly altering the molecule's interaction with its target. For instance, the piperidine (B6355638) ring within the azaspiro[2.5]octane system can be considered a bioisostere for other cyclic amines, allowing for the exploration of related heterocyclic systems. researchgate.net
The rigid nature of the spiro[2.5]octane core is a significant advantage in rational design. It limits the conformational flexibility of the molecule, which can lead to a more defined orientation when binding to a biological target. This can result in increased potency and selectivity. The ethynyl (B1212043) group, a linear and rigid moiety, further contributes to the defined three-dimensional structure of these compounds.
Computational modeling and cryogenic electron microscopy (cryo-EM) are increasingly used to inform the rational design process. These techniques can provide detailed insights into the binding mode of this compound derivatives with their target proteins, allowing for the design of new analogs with improved interactions. For example, information from cryo-EM structures has been used to rationalize the SAR of 6-azaspiro[2.5]octane-based agonists of the GLP-1 receptor. nih.gov
Systematic Chemical Modification of the Ethynyl Group
The terminal ethynyl group of this compound is a highly versatile functional handle for chemical modification. Its reactivity allows for the introduction of a wide array of substituents, enabling a thorough exploration of the chemical space around this part of the molecule.
One of the most powerful methods for modifying the ethynyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an azide (B81097). This strategy has been widely used to link alkyne-bearing molecules to other chemical entities, including fluorescent dyes, affinity tags, and other pharmacophores. nih.gov The resulting triazole ring is not just a linker; it can also participate in hydrogen bonding and other interactions with the biological target, thereby influencing the compound's activity.
Other important reactions of the ethynyl group include:
Sonogashira coupling: This palladium-catalyzed cross-coupling reaction enables the attachment of aryl or vinyl groups to the alkyne, providing access to a wide range of derivatives with extended conjugation and diverse substitution patterns.
Mannich reaction: This reaction allows for the introduction of an aminomethyl group, which can be a useful handle for further functionalization or for modulating the compound's physicochemical properties.
Alkynylation reactions: The terminal alkyne can be deprotonated and reacted with various electrophiles to introduce a wide range of substituents.
These and other chemical transformations provide a rich toolbox for the systematic modification of the ethynyl group, allowing for the fine-tuning of the molecule's properties.
Functionalization and Derivatization of the Azaspiro[2.5]octane Heterocycle
The azaspiro[2.5]octane core itself offers several opportunities for functionalization, primarily at the nitrogen atom of the piperidine ring. The secondary amine in the parent 6-azaspiro[2.5]octane is a nucleophilic center that can be readily modified through various chemical reactions.
Another important reaction is reductive amination , which allows for the introduction of a wide range of alkyl groups by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing more complex and diverse substituents at the nitrogen atom.
The choice of the substituent on the nitrogen atom can be guided by SAR studies and by the desire to optimize the molecule's drug-like properties. For instance, the introduction of a polar group can improve the compound's solubility, while the introduction of a lipophilic group can enhance its membrane permeability.
Exploration of Chiral Analogs and Enantiomerically Pure Synthesis
The this compound scaffold contains a stereocenter at the spiro carbon atom, meaning it can exist as a pair of enantiomers. These enantiomers can have significantly different pharmacological activities, as the binding of a drug to its target is often a highly stereospecific interaction. Therefore, the synthesis and evaluation of enantiomerically pure analogs is a critical aspect of the drug discovery process.
The separation of a racemic mixture into its individual enantiomers can be achieved through chiral resolution , a process that typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, chiral chromatography can be used to separate the enantiomers on a chiral stationary phase.
However, a more efficient and often preferred approach is asymmetric synthesis , which aims to directly synthesize the desired enantiomer in high enantiomeric excess. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. The development of stereoselective synthetic routes is a major focus of research in this area.
The importance of stereochemistry is highlighted by the fact that for many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even contribute to undesirable side effects. Therefore, the development of enantiomerically pure this compound derivatives is crucial for maximizing their therapeutic potential and ensuring their safety.
Development of Focused Chemical Libraries Based on the this compound Scaffold
To efficiently explore the SAR of this compound derivatives, medicinal chemists often employ a library-based approach . This involves the synthesis of a large number of related compounds, or a "library," where different parts of the molecule are systematically varied. This allows for the rapid identification of key structural features that are important for activity and for the discovery of new lead compounds with improved properties.
The design of a focused chemical library typically involves a combinatorial approach, where a set of building blocks is used to modify one part of the molecule, and another set of building blocks is used to modify another part. For example, a library of this compound derivatives could be generated by reacting a diverse set of azides with the terminal alkyne via the CuAAC reaction, while simultaneously varying the substituent on the nitrogen atom of the azaspirocycle.
The use of DNA-encoded libraries (DELs) is another powerful strategy for the discovery of new ligands for protein targets. nih.gov In this approach, each compound in the library is attached to a unique DNA tag that serves as a barcode for its identification. nih.gov This allows for the screening of massive libraries of compounds in a single experiment. nih.gov The development of DELs based on the this compound scaffold could provide a powerful tool for the discovery of new drug candidates. nih.gov
The synthesis and screening of focused chemical libraries is a key strategy in modern drug discovery, and its application to the this compound scaffold holds great promise for the development of new and improved therapeutic agents.
Mechanism Focused Biological and Biochemical Investigations of 1 Ethynyl 6 Azaspiro 2.5 Octane Derivatives Non Clinical
Application as Molecular Probes for Biochemical Pathways
While specific studies detailing the use of 1-ethynyl-6-azaspiro[2.5]octane as a molecular probe are not yet prevalent in the literature, the strategy of employing small molecule probes to unravel biochemical pathways is well-established. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes such probes to map the active sites of enzymes within complex biological systems. nih.gov An activity-based probe typically consists of a reactive group that covalently binds to an enzyme's active site and a reporter tag for identification and enrichment. nih.gov
Derivatives of this compound are theoretically well-suited for this purpose. The core scaffold can be designed to mimic the substrate of a particular enzyme or to have an affinity for a specific receptor. The terminal alkyne of the ethynyl (B1212043) group can then be used in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to attach reporter tags like fluorophores or biotin (B1667282). This would allow for the visualization and isolation of target proteins, thereby helping to identify their roles in various signaling or metabolic pathways.
For instance, if a this compound derivative is found to have an affinity for a particular class of enzymes, it could be used as a probe to identify specific members of that class that are active under certain cellular conditions. This approach has been successfully used to discover novel enzymes and to understand their deregulation in diseases like cancer. nih.gov The elucidation of biosynthetic pathways of natural products in plants is another area where such probes have shown great potential. nih.gov
In Vitro Studies of Interactions with Specific Biological Targets (e.g., enzymes, receptors)
Recent research has highlighted the potential of the 6-azaspiro[2.5]octane scaffold in targeting specific receptors. A notable example is the investigation of derivatives as small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov The GLP-1 receptor is a key regulator of insulin (B600854) secretion and glucose metabolism, making it a prime target for the development of therapeutics for type 2 diabetes. nih.gov
The interaction of a ligand with its target is governed by both thermodynamics (the strength of the binding, often expressed as the dissociation constant, Kd) and kinetics (the rates of association, k-on, and dissociation, k-off). A detailed understanding of these parameters is crucial for elucidating the mechanism of action. For instance, a long residence time (slow k-off) at a receptor can lead to a sustained pharmacological effect, even after the concentration of the free compound has decreased in circulation. nih.gov
While specific kinetic and thermodynamic data for this compound derivatives are not yet published, the general principles of ligand-target interactions would apply. Techniques such as radioligand binding assays or surface plasmon resonance would be instrumental in determining the binding affinity and kinetics of these compounds at their biological targets.
In the context of the GLP-1 receptor, derivatives of 6-azaspiro[2.5]octane have been investigated as agonists, meaning they activate the receptor. nih.gov The mechanism of activation for G-protein coupled receptors like the GLP-1 receptor is complex, involving conformational changes in the receptor upon ligand binding, which in turn triggers downstream signaling cascades.
Should a this compound derivative be designed to target an enzyme, its mechanism of inhibition or activation would be of key interest. For example, the ethynyl group could potentially act as a Michael acceptor, forming a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. Alternatively, the compound could act as a competitive, non-competitive, or allosteric inhibitor, with each mechanism having distinct kinetic signatures.
Computational Approaches for Target Identification and Molecular Docking Simulations
Computational methods are invaluable tools in modern drug discovery and biochemical research. Molecular docking simulations can predict the binding pose and affinity of a ligand within the active site of a target protein. This information can guide the design of more potent and selective compounds.
For the 6-azaspiro[2.5]octane derivatives targeting the GLP-1 receptor, cryogenic electron microscopy (cryo-EM) structures have been utilized to understand the structure-activity relationships of optimized compounds. nih.gov Such structural information is a powerful asset for computational chemists. Molecular docking simulations using these cryo-EM structures would allow for the in-silico screening of a virtual library of this compound derivatives, prioritizing those with the most favorable predicted binding energies and interactions for synthesis and biological testing.
The predicted collision cross-section (CCS) values, which can be calculated for different adducts of the parent compound 6-azaspiro[2.5]octane, provide another layer of data for computational modeling and identification in complex mixtures. uni.lu
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
SAR studies are fundamental to understanding how chemical structure relates to biological activity. nih.gov A recent investigation into 6-azaspiro[2.5]octanes as GLP-1 receptor agonists provides a clear example of SAR in this chemical series. nih.gov The study initiated with a benzyloxypyrimidine lead compound and systematically modified its substituents to enhance potency as GLP-1 agonists. nih.gov
This research demonstrated that modifications analogous to those in the clinical candidate danuglipron (B610018) led to a new series of potent 6-azaspiro[2.5]octane-based GLP-1 agonists. nih.gov While the specific data points for each derivative are detailed within the proprietary confines of the study, the general findings indicate that the 6-azaspiro[2.5]octane scaffold is a viable backbone for achieving potent agonism at the GLP-1 receptor. nih.gov
The introduction of an ethynyl group at the 1-position of the spirocycle would be a logical next step in the exploration of the SAR of this class of compounds. The small, linear, and rigid nature of the ethynyl group could probe specific interactions within the receptor's binding pocket that are not accessible to other substituents.
Table 1: Representative Structure-Activity Relationship (SAR) Data for a Hypothetical Series of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Target Binding Affinity (IC50, nM) |
| ESO-1 | -H | -H | 500 |
| ESO-2 | -CH3 | -H | 250 |
| ESO-3 | -H | -Phenyl | 100 |
| ESO-4 | -CH3 | -Phenyl | 50 |
| ESO-5 | -H | -4-Fluorophenyl | 75 |
This table is illustrative and does not represent published experimental data.
Biophysical Characterization of Compound-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To gain a deeper, quantitative understanding of the binding thermodynamics of this compound derivatives to their biological targets, biophysical techniques are employed.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This complete thermodynamic profile can reveal the driving forces behind the binding event, such as whether it is enthalpically or entropically driven.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a target immobilized on the chip. SPR is a powerful tool for determining the kinetics of binding, providing values for the association rate constant (k-on) and the dissociation rate constant (k-off). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (k-off/k-on).
While specific ITC or SPR data for this compound derivatives are not currently available in the public domain, these techniques would be essential for a thorough characterization of their interactions with any identified biological target.
Emerging Applications of 1 Ethynyl 6 Azaspiro 2.5 Octane in Chemical Sciences
Utility as Versatile Building Blocks in Complex Molecule Synthesis
The strategic value of 1-ethynyl-6-azaspiro[2.5]octane as a building block lies in the orthogonal reactivity of its constituent parts: the spirocyclic core and the terminal alkyne. The azaspiro[2.5]octane scaffold provides a rigid, three-dimensional framework that is increasingly sought after in drug discovery to improve properties such as solubility, metabolic stability, and target selectivity by moving away from "flat" molecular designs. bldpharm.comresearchgate.net The introduction of this spirocycle can lead to a higher fraction of sp3-hybridized carbons, a molecular characteristic correlated with success in clinical development. bldpharm.com
The terminal alkyne functionality is a gateway to a vast array of chemical transformations. rsc.org Its utility is most prominently showcased in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." organic-chemistry.orginterchim.frmdpi.com This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne and an azide-functionalized molecule under mild, often aqueous, conditions. organic-chemistry.orgnih.gov This capability would permit the straightforward conjugation of the this compound scaffold to a wide range of other molecules, including peptides, polymers, and biomolecules, to create more complex and functionally diverse structures.
Beyond click chemistry, the terminal alkyne can participate in a variety of other coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds. polyu.edu.hkwm.edu It can also undergo hydration to form a methyl ketone, or be deprotonated to act as a nucleophile in reactions with electrophiles like aldehydes or ketones (alkynylation). nih.gov This diverse reactivity profile makes this compound a potentially powerful building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.
| Reaction Type | Potential Transformation of this compound |
| CuAAC (Click Chemistry) | Forms a 1,4-disubstituted triazole by reacting with an azide (B81097). |
| Sonogashira Coupling | Couples with aryl or vinyl halides to form a disubstituted alkyne. |
| Alkynylation | Acts as a nucleophile to attack carbonyl compounds, forming propargyl alcohols. |
| Hydration | Converts the ethynyl (B1212043) group to an acetyl group. |
Potential in Materials Science: Incorporation into Novel Polymers and Functional Materials
The terminal ethynyl group of this compound makes it a compelling monomer for the synthesis of novel polymers and functional materials. The polymerization of terminal alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. nih.govresearchgate.net The incorporation of the rigid and three-dimensional azaspiro[2.5]octane moiety into a polymer backbone could impart unique physical properties, such as increased thermal stability, altered solubility, and specific molecular packing arrangements. rsc.org
For instance, polymerization of this compound could proceed across the alkyne bond to yield a polyacetylene-type polymer. The spirocyclic side chains would likely influence the polymer's conformation and inter-chain interactions, potentially leading to materials with high free volume or specific microporosity. Such materials could have applications in gas separation or storage. nih.gov
Furthermore, the ethynyl group can be used to graft the spirocycle onto other polymer backbones or surfaces through reactions like the aforementioned click chemistry. This would allow for the modification of existing materials to introduce the desirable three-dimensional characteristics of the spirocyclic scaffold. The ethynylene linkage itself has been shown to affect the properties of materials, for example, by influencing the packing and thermal behavior of benzoxazine-based resins. rsc.org By incorporating this compound, materials scientists could potentially create novel thermosets, composites, or functional coatings with enhanced physical and chemical properties. wm.edu
Development as Chemical Biology Tools and Fluorescent Probes
The unique characteristics of the terminal alkyne group position this compound as a candidate for the development of chemical biology tools. The alkyne can serve as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with a partner functional group, most commonly an azide via CuAAC. nih.govwm.edu This allows for the specific labeling of biomolecules in complex biological environments. For example, if a biomolecule is metabolically engineered to contain an azide group, this compound could be used to attach the spirocyclic scaffold to it.
The terminal alkyne itself can act as a spectroscopic probe. Its carbon-carbon triple bond stretching frequency appears in a region of the infrared and Raman spectra that is relatively free from interference from biological molecules (the "cellular silent region"). acs.orgresearchgate.net The exact frequency of this vibration is sensitive to the local environment, which means it can be used to report on changes in polarity or electronic interactions within a protein's active site or other biological milieus. acs.orgresearchgate.net While the alkyne's infrared absorption is typically weak, its Raman signal can be strong, especially for aromatic alkynes, making it a sensitive probe. researchgate.net
Recent research has also demonstrated that terminal alkynes can, under specific circumstances, react directly with cysteine nucleophiles in the active sites of certain enzymes. nih.govacs.org This suggests a potential application for this compound as a warhead for activity-based probes to selectively target and study specific classes of proteases. The spirocyclic portion of the molecule could be further functionalized, for instance with a fluorophore or a biotin (B1667282) tag, to facilitate detection and isolation of the target enzyme.
| Application | Rationale |
| Bioorthogonal Labeling | The terminal alkyne reacts specifically with azides via click chemistry, allowing for the attachment of the spirocycle to tagged biomolecules. nih.gov |
| Vibrational Probe | The alkyne C≡C stretch provides a signal in a clear spectral window, sensitive to the local environment. acs.org |
| Activity-Based Probing | Potential for selective covalent modification of active-site cysteines in certain enzymes. nih.govacs.org |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into ordered structures is a key goal in this field. This compound possesses features that make it an interesting candidate for studies in self-assembly.
The terminal alkyne group is known to participate in various non-covalent interactions, including CH/π interactions, which can direct the formation of ordered nanostructures on surfaces. acs.org Studies have shown that molecules with terminal alkynes can form well-ordered self-assembled monolayers (SAMs) on gold surfaces. nih.govsemanticscholar.orgresearchgate.net The resulting surfaces can then be further functionalized.
The 6-azaspiro[2.5]octane scaffold can also contribute to self-assembly through hydrogen bonding via the secondary amine (or a derivative) and van der Waals interactions. The rigid, defined three-dimensional shape of the spirocycle would impose significant geometric constraints on the assembly process, potentially leading to the formation of novel and complex supramolecular architectures. By modifying the nitrogen atom of the piperidine (B6355638) ring, one could introduce other functional groups to further direct the self-assembly process. The interplay between the interactions of the alkyne group and the spirocyclic core could lead to the development of new materials with tailored properties for applications in areas such as molecular recognition and catalysis. polyu.edu.hkacs.org
Future Research Directions and Concluding Perspectives on 1 Ethynyl 6 Azaspiro 2.5 Octane
Exploration of Uncharted Synthetic Pathways and Methodologies
While the synthesis of azaspirocycles has advanced, the specific and efficient construction of 1-Ethynyl-6-azaspiro[2.5]octane and its derivatives presents ongoing challenges and opportunities. Future synthetic research should focus on developing novel, stereoselective, and scalable routes to this and related compounds.
Key areas for future synthetic exploration include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure forms of this compound. Chiral versions of this scaffold could exhibit distinct biological activities and provide more specific interactions with biological targets. nih.govrsc.org
Novel Cyclization Strategies: Investigating new annulation strategies for the construction of the spiro[2.5]octane core, potentially involving transition-metal catalysis or organocatalysis to improve efficiency and functional group tolerance. rsc.orgresearchgate.net
Late-Stage Functionalization: Devising methods for the late-stage introduction of the ethynyl (B1212043) group onto a pre-formed 6-azaspiro[2.5]octane scaffold. This would allow for the rapid generation of a library of derivatives for biological screening.
Diversity-Oriented Synthesis: Implementing diversity-oriented synthesis approaches to generate a wide range of substituted this compound analogues, enabling a more comprehensive exploration of its structure-activity relationship (SAR). mdpi.com
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Potential Future Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to produce single enantiomers. | Access to stereochemically defined compounds for improved biological targeting. |
| Novel Annulation | Development of new ring-forming reactions. | Increased synthetic efficiency and access to novel structural analogues. rsc.org |
| Late-Stage Ethynylation | Introduction of the alkyne at a late step in the synthesis. | Rapid diversification of the 6-azaspiro[2.5]octane core. |
| Flow Chemistry | Utilization of continuous flow reactors for synthesis. | Improved safety, scalability, and reaction control. |
Advanced Spectroscopic Characterization of Transient Species
The reactivity of the ethynyl group in this compound suggests the involvement of transient intermediates in its chemical transformations. Advanced spectroscopic techniques will be crucial for detecting and characterizing these short-lived species, thereby providing a deeper understanding of reaction mechanisms.
Future research in this area could involve:
Transient Absorption Spectroscopy: Employing transient absorption spectroscopy to study the dynamics of excited states and reaction intermediates on ultrafast timescales. numberanalytics.comnumberanalytics.comresearchgate.netrsc.orgedinst.com This could be particularly insightful for understanding photochemical reactions involving the alkyne moiety.
In-situ NMR and IR Spectroscopy: Utilizing in-situ NMR and IR techniques to monitor reaction progress and identify transient species in real-time. This can provide valuable kinetic and mechanistic data.
Matrix Isolation Spectroscopy: Trapping reactive intermediates at low temperatures in an inert matrix for detailed spectroscopic analysis (IR, UV-Vis, EPR), allowing for their structural elucidation.
Deeper Computational Modeling of Complex Reactivity Landscapes
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the structure, energetics, and reactivity of this compound.
Future computational studies could focus on:
Predictive Reactivity Models: Developing robust computational models to predict the reactivity of the ethynyl group and the azaspirocyclic core towards various reagents. nih.govresearchgate.net This would aid in the rational design of new reactions and the prediction of potential metabolic pathways.
Conformational Analysis: Performing in-depth conformational analysis of the spirocyclic system to understand its preferred three-dimensional structure and how this influences its interactions with biological macromolecules.
Reaction Mechanism Elucidation: Using density functional theory (DFT) and other high-level computational methods to map out the potential energy surfaces of key reactions, identify transition states, and elucidate detailed reaction mechanisms.
Docking and Molecular Dynamics Simulations: Simulating the binding of this compound and its derivatives to potential biological targets, such as the GLP-1 receptor, to predict binding modes and affinities, thereby guiding the design of more potent analogues. nih.gov
Expanded Scope of Mechanism-Based Biological Investigations
The presence of the chemically reactive ethynyl group makes this compound an ideal candidate for development as a mechanism-based biological probe. beilstein-journals.org Such probes can be invaluable for identifying and characterizing new biological targets and for elucidating the mechanisms of action of bioactive compounds.
Future research in this area should include:
Design of Covalent Probes: Leveraging the reactivity of the alkyne to design covalent inhibitors that can form a permanent bond with a specific target protein. This can lead to compounds with prolonged duration of action.
Activity-Based Protein Profiling (ABPP): Using this compound derivatives in ABPP studies to identify novel protein targets in complex biological systems. The ethynyl group can serve as a handle for "click" chemistry to attach reporter tags.
Target Deconvolution: For derivatives that show interesting biological activity, the ethynyl group can be used to create affinity-based probes to isolate and identify their cellular targets.
Integration into New Chemical Biology and Materials Science Paradigms
The unique properties of this compound suggest its potential utility beyond traditional medicinal chemistry, in the burgeoning fields of chemical biology and materials science.
Potential future applications to be explored:
Bioconjugation and Labeling: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry). This could be used to attach the spirocycle to biomolecules like proteins or nucleic acids, or to fluorescent dyes and other reporter molecules for imaging applications. nih.govmdpi.com
Polymer Synthesis: The ethynyl group can act as a monomer or a cross-linking agent in the synthesis of novel polymers. The rigid spirocyclic core could impart unique thermal and mechanical properties to the resulting materials.
Development of Functional Materials: The incorporation of the polar azaspirocycle and the reactive alkyne into materials could lead to the development of novel functional materials, such as sensors or new chromatographic stationary phases.
Interdisciplinary Approaches to Harness the Potential of this compound
Realizing the full potential of this compound will necessitate a highly interdisciplinary approach, fostering collaborations between scientists from diverse fields.
Future success will depend on the synergy between:
Synthetic Organic Chemists: To develop efficient and versatile synthetic routes. nih.govnih.gov
Medicinal Chemists: To design and optimize analogues with improved pharmacological properties. nih.gov
Structural Biologists: To elucidate the three-dimensional structures of the compound bound to its biological targets.
Computational Chemists: To provide theoretical insights and guide experimental design.
Chemical Biologists: To develop and apply novel probes to interrogate biological systems.
Materials Scientists: To explore the integration of this unique scaffold into new materials.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing 1-Ethynyl-6-azaspiro[2.5]octane, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For analogous azaspiro compounds, key steps include cyclization reactions (e.g., using spiroannulation reagents like epoxides or diazo compounds) followed by functionalization of the ethynyl group via Sonogashira coupling or alkyne addition. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is confirmed via HPLC (>95% purity threshold). Structural validation uses H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., ethynyl proton at δ 2.5–3.5 ppm; spirocyclic protons as multiplet signals). C NMR confirms quaternary carbons in the spiro system (δ 70–90 ppm) and ethynyl carbons (δ 80–100 ppm).
- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm) and sp C-N (1250–1350 cm).
- Mass Spectrometry : HRMS provides exact mass (e.g., theoretical [M+H] for CHN: 133.0892) .
Advanced Research Questions
Q. How does the ethynyl group influence the reactivity and stability of the spirocyclic system under acidic/basic conditions?
- Methodological Answer : The electron-withdrawing ethynyl group increases electrophilicity at the adjacent carbon, making it prone to nucleophilic attack (e.g., by amines or thiols). Stability studies under varying pH (1–14) can be conducted using UV-Vis or H NMR to monitor degradation. Computational studies (DFT) predict charge distribution and reactive sites. For example, bond dissociation energy (BDE) calculations identify labile bonds .
Q. What computational strategies predict the biological target engagement of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases). Parameterize the ethynyl group’s van der Waals radius and torsional flexibility.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
- QSAR Models : Corrogate ethynyl-substituted analogs’ bioactivity data (IC, K) to predict efficacy .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time, solvent controls).
- Purity Analysis : Re-analyze batches via LC-MS to rule out impurities (>99% purity required).
- Meta-Analysis : Pool data from independent studies using fixed/random-effects models. Identify outliers via Grubbs’ test or standardized residuals .
Q. What structural modifications improve the pharmacokinetic profile of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
